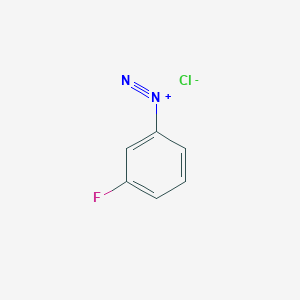

Benzenediazonium, 3-fluoro-, chloride

概要

説明

Benzenediazonium, 3-fluoro-, chloride is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. In this case, the aromatic ring is benzene, substituted with a fluorine atom at the third position and a diazonium group at the first position. This compound is commonly used in organic synthesis due to its reactivity and versatility.

準備方法

Synthetic Routes and Reaction Conditions

Benzenediazonium, 3-fluoro-, chloride is typically prepared through the diazotization of 3-fluoroaniline. The process involves the reaction of 3-fluoroaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C) to form the diazonium salt . The reaction can be represented as follows:

3-fluoroaniline+HNO2+HCl→Benzenediazonium, 3-fluoro-, chloride+H2O

Industrial Production Methods

In industrial settings, the preparation of this compound follows a similar route but on a larger scale. The reaction conditions are carefully controlled to maintain the low temperature required for the stability of the diazonium salt. The use of continuous flow reactors and automated systems ensures consistent product quality and safety.

化学反応の分析

Types of Reactions

Benzenediazonium, 3-fluoro-, chloride undergoes various types of reactions, including:

Substitution Reactions: The diazonium group can be replaced by other substituents such as halogens, hydroxyl groups, and cyano groups through reactions like the Sandmeyer reaction.

Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds, which are often used as dyes.

Common Reagents and Conditions

Sandmeyer Reaction: Uses copper(I) chloride or bromide to replace the diazonium group with a chlorine or bromine atom.

Azo Coupling: Involves the reaction of the diazonium salt with phenols or aromatic amines in an alkaline medium to form azo compounds.

Major Products

Chlorobenzene: Formed through the Sandmeyer reaction with copper(I) chloride.

Azo Compounds: Formed through coupling reactions with phenols or aromatic amines.

科学的研究の応用

Benzenediazonium, 3-fluoro-, chloride has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various aromatic compounds.

Dye Manufacturing: Utilized in the production of azo dyes, which are important in the textile industry.

Biomedical Applications: Employed in surface modification of biomaterials to enhance their properties, such as biocompatibility and protein adsorption.

作用機序

The mechanism of action of benzenediazonium, 3-fluoro-, chloride primarily involves the formation of reactive intermediates that facilitate substitution and coupling reactions. The diazonium group is a good leaving group, which makes the compound highly reactive towards nucleophiles. In coupling reactions, the diazonium ion reacts with nucleophilic aromatic compounds to form azo linkages, resulting in the formation of azo compounds .

類似化合物との比較

Similar Compounds

- Benzenediazonium chloride

- Benzenediazonium, 4-fluoro-, chloride

- Benzenediazonium, 2-fluoro-, chloride

Uniqueness

Benzenediazonium, 3-fluoro-, chloride is unique due to the position of the fluorine atom on the benzene ring. The presence of the fluorine atom at the third position can influence the reactivity and stability of the diazonium compound compared to its isomers (2-fluoro and 4-fluoro derivatives). This positional effect can lead to differences in the products formed and the efficiency of the reactions .

生物活性

Benzenediazonium, 3-fluoro-, chloride (C6H4F-N2Cl) is a diazonium salt that plays a significant role in organic synthesis and has various biological activities. This article will explore its biological activity, including its reactivity, applications in medicinal chemistry, and relevant case studies.

Overview of Benzenediazonium Salts

Diazonium salts are characterized by the presence of a diazo group (-N2^+) attached to an aromatic ring. They are known for their ability to undergo nucleophilic substitution reactions, making them valuable intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Activity

1. Reactivity and Mechanism:

Benzenediazonium salts, including 3-fluoro- derivatives, are reactive towards nucleophiles due to the electrophilic nature of the diazo group. The reaction mechanism typically involves the loss of nitrogen gas, resulting in the formation of a highly reactive aryl cation that can react with various nucleophiles such as amines, alcohols, and thiols. This property is exploited in various chemical transformations and modifications of biomolecules.

2. Applications in Medicinal Chemistry:

Benzenediazonium salts have been used in the development of drugs and therapeutic agents. For example:

- Aryl Fluorination: The reaction of benzenediazonium chloride with fluoro boric acid yields fluorobenzene, a compound that has applications in pharmaceuticals due to its unique electronic properties .

- Modification of Biomolecules: These compounds can selectively modify amino acids such as tyrosine in proteins, facilitating the introduction of functional groups for further chemical manipulation .

Case Studies

Case Study 1: Arylation Reactions

Research indicates that benzenediazonium salts can effectively arylate unsaturated compounds under specific conditions. In one study, it was shown that the reaction of benzenediazonium acetate with buta-1,3-diene produced hydroxyphenylbutenes with varying regioselectivity based on reaction conditions . This demonstrates the utility of diazonium salts in synthesizing complex organic molecules.

Case Study 2: Fluorination Reactions

The Balz-Schiemann reaction is a notable example where benzenediazonium chloride reacts with fluoro boric acid to produce fluorobenzene . This reaction highlights the potential of diazonium salts in synthesizing fluorinated compounds, which are important in medicinal chemistry due to their enhanced metabolic stability and bioactivity.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

3-fluorobenzenediazonium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN2.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4H;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXGGPGLUZVPHX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)[N+]#N.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438821 | |

| Record name | Benzenediazonium, 3-fluoro-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20893-73-6 | |

| Record name | Benzenediazonium, 3-fluoro-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。